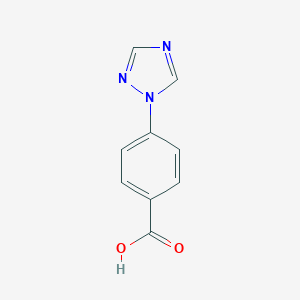

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

Overview

Description

4-(1H-1,2,4-Triazol-1-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted at the para position with a 1,2,4-triazole ring. This structure combines the carboxylic acid's reactivity with the triazole's ability to engage in hydrogen bonding and π-π interactions, making it a versatile scaffold in medicinal chemistry and materials science. Its derivatives exhibit diverse biological activities, including anticancer, antifungal, and antioxidant properties, as well as applications in metal-organic frameworks (MOFs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid typically involves the reaction of 4-chlorobenzoic acid with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the triazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.

Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Carboxylate salts.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Synthesis of Coordination Polymers

HTBA has been utilized in the synthesis of novel metal-organic frameworks (MOFs). These frameworks are constructed using divalent metals and HTBA as a ligand, leading to the formation of 3D coordination polymers. The structural similarity of HTBA to other benzoic acid derivatives allows for the exploration of various coordination modes, which can result in unique structural properties and functionalities .

Key Findings:

- Successful synthesis of coordination polymers such as .

- HTBA can form multiple coordination geometries, enhancing the versatility of MOF design.

Anticancer Activity

HTBA and its derivatives have been investigated for their anticancer properties. A series of hybrids derived from HTBA have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The cytotoxic evaluation indicated that certain compounds exhibited potent inhibitory activities with IC50 values comparable to established anticancer drugs like doxorubicin .

Biological Evaluation:

- Compounds derived from HTBA demonstrated IC50 values ranging from 15.6 to 23.9 µM against MCF-7 and HCT-116 cell lines.

- Notable compounds (e.g., hybrids 2, 5, 14, and 15) showed significantly lower cytotoxic effects on normal cells compared to doxorubicin, indicating a potential for selective targeting of cancer cells .

Table 1: Anticancer Activity of HTBA Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|---|

| Hybrid 2 | MCF-7 | 15.6 | More potent |

| Hybrid 5 | MCF-7 | 19.0 | Comparable |

| Hybrid 14 | HCT-116 | 22.0 | Comparable |

| Doxorubicin | MCF-7 | 19.7 | Reference |

Potential in Drug Development

The structural features of HTBA make it an attractive candidate for drug development. Its ability to inhibit cancer cell proliferation while exhibiting minimal toxicity towards normal cells suggests that HTBA derivatives could serve as a platform for designing more selective anticancer agents . The incorporation of triazole moieties into drug design is particularly noteworthy, as triazoles are known for their pharmacological activities.

Material Science Applications

In addition to its biological applications, HTBA's role in material science is emerging. The formation of MOFs using HTBA not only contributes to the field of coordination chemistry but also opens avenues for applications in gas storage, catalysis, and sensing technologies. The tunable nature of MOFs allows researchers to tailor materials for specific applications by modifying the ligand structure or metal center .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid, particularly in its anticancer applications, involves the inhibition of specific enzymes and pathways. For example, some derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. This is achieved through the interaction with molecular targets such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of pro-apoptotic pathways .

Comparison with Similar Compounds

Anticancer Activity

4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids demonstrate potent anticancer effects, often surpassing standard chemotherapeutics. Key derivatives and their activities are summarized below:

Key Findings :

- Derivatives with methylthio or phenoxy substituents show enhanced activity, likely due to improved lipophilicity and target binding .

- Compound 14 induces apoptosis in MCF-7 cells via mitochondrial pathways, similar to deferasirox (a triazole-based iron chelator) but with distinct structural features .

Antioxidant Properties

Triazole-benzoic acid hybrids exhibit significant radical scavenging activity. In DPPH assays, derivatives with hydroxyl and methoxy groups (e.g., Compound 4 and 11) showed >60% scavenging at 100 µM, outperforming unmodified benzoic acid.

Structural Advantage :

- The triazole ring enhances electron delocalization, stabilizing radical intermediates more effectively than simpler aromatic acids .

Enzymatic Interactions (CYP199A4)

Crystallographic studies reveal distinct binding modes compared to imidazole analogs:

Implications :

- The triazole's smaller size reduces steric hindrance, allowing flexibility in binding pockets, whereas imidazole derivatives exhibit tighter π-π interactions .

Common Precursors :

- 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde is a key intermediate for synthesizing hydrazine and Schiff base derivatives .

Yield Optimization :

- Condensation reactions with aldehydes in ethanol/acetic acid yield derivatives in 61–63% purity, comparable to other triazole-based syntheses .

MOF Ligands :

Commercial Availability :

- Derivatives like 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid are available at ≥97% purity (Thermo Scientific™), highlighting industrial relevance .

Biological Activity

4-(1H-1,2,4-Triazol-1-yl)benzoic acid (CAS No. 162848-16-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realm of anticancer and antioxidant properties. This article reviews the synthesis, biological evaluations, and potential applications of this compound and its derivatives.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 189.17 g/mol. The compound features a benzoic acid moiety substituted with a triazole ring, which is known for enhancing biological activity through various mechanisms.

Synthesis

A series of derivatives were synthesized through various methods involving the reaction of benzoic acid derivatives with triazole precursors. The structural characterization was performed using NMR and mass spectrometry (MS) .

Anticancer Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant cytotoxic effects against various cancer cell lines.

In Vitro Studies:

- Cell Lines Tested: MCF-7 (breast cancer) and HCT-116 (colon cancer).

- IC50 Values: Some compounds exhibited IC50 values ranging from 15.6 to 23.9 µM, which were comparable or superior to the reference drug doxorubicin (IC50 values of 19.7 µM for MCF-7 and 22.6 µM for HCT-116) .

Table 1: Cytotoxicity of Selected Compounds Against Cancer Cell Lines

| Compound | IC50 (µM) - MCF-7 | IC50 (µM) - HCT-116 | Apoptosis Induction |

|---|---|---|---|

| Doxorubicin | 19.7 | 22.6 | Yes |

| Compound 2 | 15.6 | Not reported | Yes |

| Compound 14 | 18.7 | Not reported | Yes |

| Compound 5 | 20.0 | Not reported | No |

The most potent compounds identified were 2 , 5 , 14 , and 15 , which not only showed improved cytotoxicity but also induced apoptosis in MCF-7 cells as evidenced by DNA fragmentation assays . Flow cytometry further confirmed increased early and late apoptosis rates in treated cells compared to controls.

Antioxidant Activity

In addition to anticancer properties, derivatives of this compound have been evaluated for their antioxidant capabilities.

DPPH Radical Scavenging Assay:

The antioxidant activity was assessed using the DPPH assay, where several compounds demonstrated significant radical scavenging abilities.

Table 2: Antioxidant Activity of Selected Compounds

| Compound | DPPH Scavenging (%) at 100 µg/mL |

|---|---|

| Compound 1 | 89.95 ± 0.34 |

| BHA (Standard) | 95.02 ± 0.74 |

| Compound 9 | Moderate Effect |

| Compound 11 | Low Effect |

Compound 1 exhibited the highest radical scavenging effect among the tested compounds . The results suggest that modifications on the triazole or benzoic acid moiety can significantly influence antioxidant activity.

The biological activities of these compounds are attributed to their ability to interact with cellular targets involved in cancer proliferation and oxidative stress response pathways. The presence of the triazole ring enhances binding affinity to target proteins and may facilitate apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid, and how are intermediates characterized?

The ligand is typically synthesized via nucleophilic substitution. For example, 4-fluorobenzaldehyde reacts with 1,2,4-triazole under basic conditions (K₂CO₃) in DMF to form 4-(1H-1,2,4-triazol-1-yl)-benzaldehyde. This intermediate is oxidized using H₂O₂ under reflux to yield the final benzoic acid derivative. Characterization employs NMR, MS, IR, and elemental analysis to confirm structure and purity .

Q. How is the purity and stability of this compound validated in experimental workflows?

Purity is assessed via HPLC or LC-MS, while stability under storage conditions (e.g., room temperature) is monitored using thermogravimetric analysis (TGA). For coordination polymers, X-ray powder diffraction (XRPD) ensures phase purity post-synthesis .

Q. What spectroscopic techniques are critical for analyzing metal-ligand interactions in complexes of this compound?

Infrared (IR) spectroscopy identifies shifts in carboxylate (C=O) and triazole (C=N) stretching frequencies upon metal coordination. Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, confirming coordination modes (e.g., monodentate vs. bridging). For example, Cd(II) and Cu(II) complexes show distinct 3D frameworks with triazole and carboxylate coordination .

Advanced Research Questions

Q. How does this compound perform as a ligand in designing functional metal-organic frameworks (MOFs)?

The ligand forms 3D MOFs with Cd(II) and Cu(II), exhibiting 1D channels or interpenetrating diamond nets. These frameworks are synthesized solvothermally (DMF, 120°C) and analyzed for porosity via gas adsorption. Applications include catalysis or ion exchange, leveraging the triazole’s nitrogen-rich sites for guest molecule interactions .

Q. What methodologies are used to evaluate the anticancer potential of hybrids derived from this compound?

Hybrids are screened against cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays to determine IC₅₀ values. Selectivity is assessed by comparing cytotoxicity in normal cells (e.g., RPE-1). Apoptosis induction is confirmed via flow cytometry (Annexin V/PI staining) and Western blotting for caspase activation. QSAR models correlate structural features (e.g., substituent electronegativity) with activity .

Q. How does the compound interact with cytochrome P450 enzymes, and what experimental techniques quantify these interactions?

Binding constants (Kd) are determined using UV-Vis titration or surface plasmon resonance (SPR). For CYP199A4, competitive assays with imidazole-based inhibitors reveal triazole’s weaker binding affinity compared to imidazole derivatives. Structural insights are validated via SCXRD or molecular docking .

Q. What computational strategies optimize this compound derivatives for receptor targeting?

Docking studies (e.g., AutoDock Vina) model interactions with targets like dopamine D3 receptors. Free energy perturbation (FEP) calculations predict substituent effects on binding affinity. For example, 3-(1,2,4-triazol-1-yl)benzoic acid derivatives are designed as full agonists by modifying steric and electronic properties .

Q. Methodological Considerations

Q. How are contradictions in cytotoxicity data between similar triazole derivatives resolved?

Discrepancies arise from variations in cell line sensitivity, assay conditions (e.g., serum concentration), or compound solubility. Dose-response curves are repeated in triplicate, and confounders (e.g., ROS generation) are controlled using antioxidants like NAC. Structural analogs are compared via pairwise statistical analysis (e.g., Student’s t-test) .

Q. What crystallographic software and refinement protocols are recommended for analyzing coordination polymers of this ligand?

SHELX-97 or SHELXL (for small molecules) and PHENIX (for macromolecules) are standard. Data collection uses MoKα radiation (λ = 0.71073 Å), and absorption corrections apply SADABS. Hydrogen atoms on water molecules are refined isotropically, while non-H atoms use anisotropic displacement parameters .

Q. How do solvothermal synthesis parameters influence the topology of MOFs derived from this compound?

Temperature (e.g., 120°C vs. 80°C), solvent polarity (DMF vs. water), and metal-to-ligand ratio dictate framework dimensionality. For Cd(II), higher temperatures favor 3D channeled structures, while Cu(II) tends toward interpenetrated nets. Reaction time (48–72 h) ensures crystallinity, monitored by PXRD .

Properties

IUPAC Name |

4-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMQQGKCPYKKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353059 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162848-16-0 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.